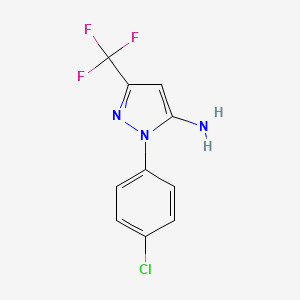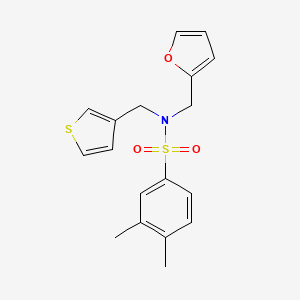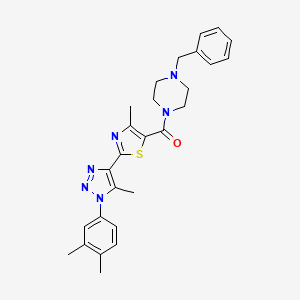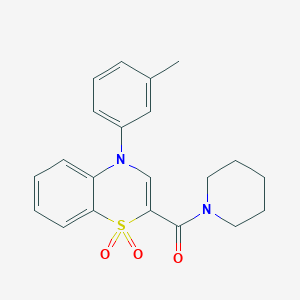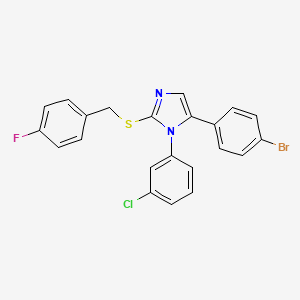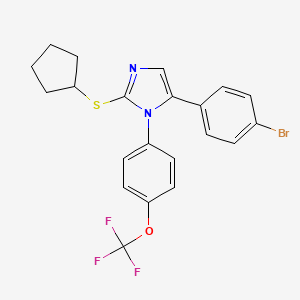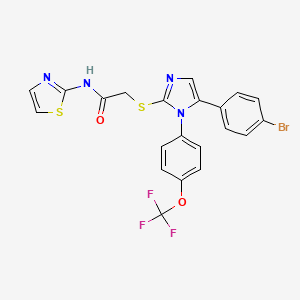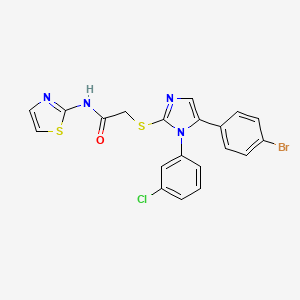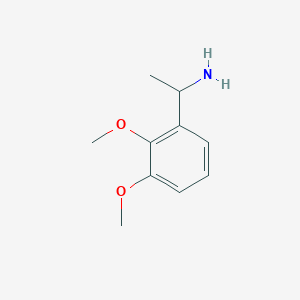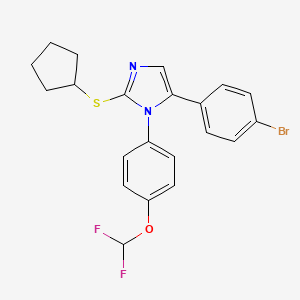
5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole
Overview
Description
5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical structure, which is C22H23BrF2N2OS.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole involves its ability to inhibit the activity of JAK2, which is a tyrosine kinase enzyme. This inhibition prevents the activation of downstream signaling pathways that are involved in the development of certain types of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole has been found to have several biochemical and physiological effects. These effects include the inhibition of JAK2 activity, which leads to the inhibition of downstream signaling pathways. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole in lab experiments is its ability to inhibit JAK2 activity, which can be useful in studying the role of JAK2 in the development of certain types of cancer and autoimmune diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole. One direction is the development of more potent and selective JAK2 inhibitors based on the structure of this compound. Another direction is the study of the potential use of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, the potential toxicity of this compound could be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have potential as an inhibitor of JAK2, which is involved in the development of certain types of cancer and autoimmune diseases. While this compound has several advantages for use in lab experiments, its potential toxicity may limit its use in certain experiments. There are several future directions for the study of this compound, including the development of more potent and selective JAK2 inhibitors and the study of its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases.
Scientific Research Applications
5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole has been studied for its potential use in scientific research. This compound has been found to have potential as an inhibitor of a specific enzyme known as JAK2, which is involved in the development of certain types of cancer. This compound has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrF2N2OS/c22-15-7-5-14(6-8-15)19-13-25-21(28-18-3-1-2-4-18)26(19)16-9-11-17(12-10-16)27-20(23)24/h5-13,18,20H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCKVWBKCLAWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2-Methylphenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B3223924.png)
